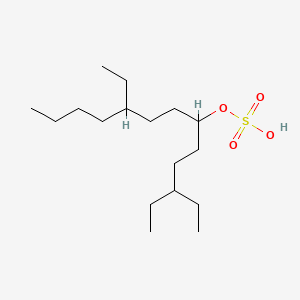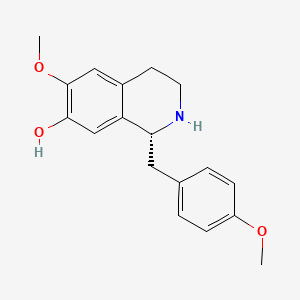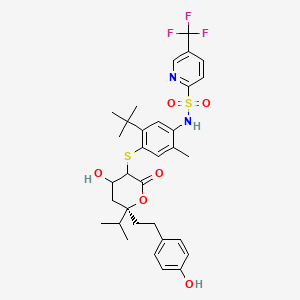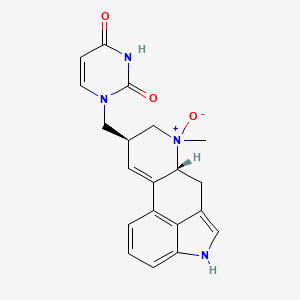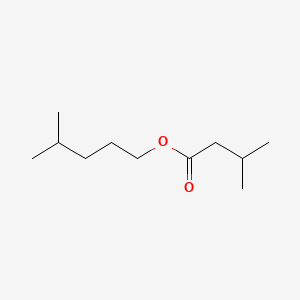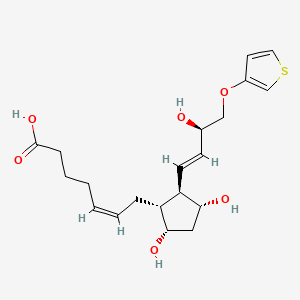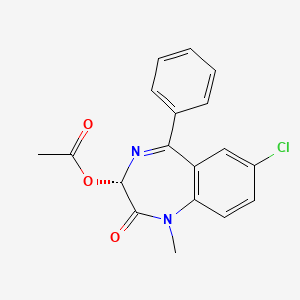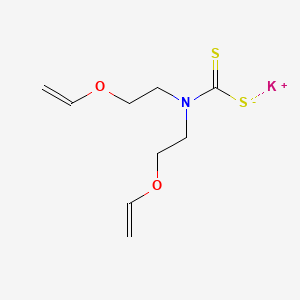
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is a chemical compound known for its unique structure and properties It is a potassium salt derivative of carbamodithioic acid, featuring two 2-(ethenyloxy)ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt typically involves the reaction of carbamodithioic acid with 2-(ethenyloxy)ethyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the carbamodithioic acid attacks the ethylene oxide ring, leading to the formation of the desired product.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents include water or alcohols like ethanol.
Catalyst/Base: Potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethylene oxide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用机制
The mechanism by which carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt exerts its effects involves its interaction with thiol groups in proteins and other biomolecules. The compound can form covalent bonds with these groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, making the compound useful as a biochemical probe or therapeutic agent.
相似化合物的比较
Similar Compounds
- Carbamodithioic acid, bis(2-hydroxyethyl)-, potassium salt
- Carbamodithioic acid, bis(2-methoxyethyl)-, potassium salt
- Carbamodithioic acid, bis(2-ethoxyethyl)-, potassium salt
Uniqueness
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is unique due to the presence of the ethenyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. These groups allow for specific interactions with nucleophiles and electrophiles, making the compound versatile in various chemical reactions and applications.
属性
CAS 编号 |
127695-08-3 |
|---|---|
分子式 |
C9H14KNO2S2 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
potassium;N,N-bis(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C9H15NO2S2.K/c1-3-11-7-5-10(9(13)14)6-8-12-4-2;/h3-4H,1-2,5-8H2,(H,13,14);/q;+1/p-1 |
InChI 键 |
GKHIQDNIBXQHBU-UHFFFAOYSA-M |
规范 SMILES |
C=COCCN(CCOC=C)C(=S)[S-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


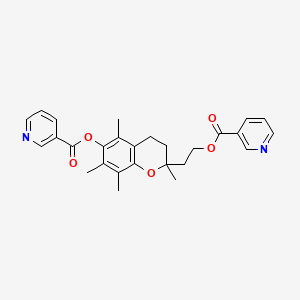
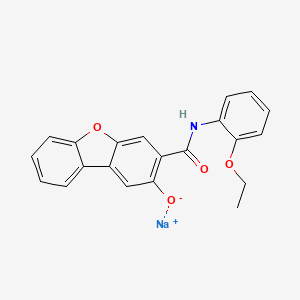

![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
